

# Application of 143B Cell Line in Mitochondrial Research: Application Notes and Protocols

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## Compound of Interest

Compound Name: IT-143B

Cat. No.: B10820791

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## For Researchers, Scientists, and Drug Development Professionals

The 143B human osteosarcoma cell line and its derivatives are foundational tools in the study of mitochondrial biology and dysfunction. Their robust growth characteristics and ease of genetic manipulation, including the generation of mitochondrial DNA (mtDNA)-depleted ( $\rho^0$ ) cells, make them an invaluable in vitro model system. These cells are instrumental in elucidating the roles of mitochondria in cellular metabolism, apoptosis, and the pathogenesis of various diseases, as well as for screening potential therapeutic compounds that target mitochondrial function.

## Core Applications in Mitochondrial Research

The 143B cell line is extensively utilized for:

- **Investigating Mitochondrial Respiration:** The function of the electron transport chain (ETC) and oxidative phosphorylation (OXPHOS) can be assessed in detail.
- **Studying Mitochondrial Genetics:** The generation of cybrids (cytoplasmic hybrids) allows for the study of specific mtDNA mutations and their effects on cellular function.<sup>[1]</sup>
- **Elucidating Apoptotic Pathways:** 143B cells are a reliable model for studying the intrinsic (mitochondrial) pathway of apoptosis.<sup>[2][3][4][5]</sup>

- **Drug Discovery and Toxicology:** Screening compounds for their effects on mitochondrial function and viability.
- **Modeling Mitochondrial Diseases:** The 143B  $\rho^0$  cell line, which lacks mtDNA and therefore functional oxidative phosphorylation, is a key model for studying diseases caused by mitochondrial dysfunction.

## Quantitative Data Summary

The following tables summarize key quantitative data related to the use of the 143B cell line in mitochondrial research.

Parameter	Cell Line/System	Treatment/Condition	Key Findings	Reference
Complex I Activity	Isolated HEK293T mitochondria	IT-143-B (ME-143)	85.7% inhibition of Complex I activity.	
Differentiated SH-SY5Y cells	Rotenone (1-100 nM)	Complete inhibition of ATP-linked respiration.		
Cell Viability	143B cells	Carbon Quantum Dots (276 µg/ml) for 72h	Significant decrease in cell proliferation.	
Apoptosis Rate	143B cells	Carbon Quantum Dots (276 µg/ml) for 24, 48, 72h	Increased rate of apoptosis.	
Mitochondrial Respiration	143B-206 p° cells	Untreated	Complexes V, III, and II activity were 86.5%, 29.4%, and 49.6% of parental 143B cells, respectively. Complexes I and IV were completely absent.	

## Experimental Protocols

Detailed methodologies for key experiments utilizing the 143B cell line are provided below.

## Protocol 1: Assessment of Mitochondrial Membrane Potential ( $\Delta\Psi_m$ ) using JC-1

This protocol describes the use of the fluorescent dye JC-1 to measure changes in mitochondrial membrane potential, a key indicator of mitochondrial health.

Objective: To qualitatively and quantitatively assess changes in  $\Delta\Psi_m$  in 143B cells following experimental treatment.

Materials:

- 143B cells
- JC-1 dye
- Cell culture medium
- Black, clear-bottom 96-well plates
- Fluorescence microscope or plate reader
- CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization

Procedure:

- Seed 143B cells in a 96-well plate at a density of  $5 \times 10^4$  cells/well and culture overnight.
- Treat cells with the experimental compound for the desired time period. Include a positive control group treated with 50  $\mu\text{M}$  CCCP for 30 minutes to induce depolarization.
- Prepare a 10  $\mu\text{g/mL}$  JC-1 staining solution in pre-warmed cell culture medium.
- Remove the treatment medium and wash the cells once with phosphate-buffered saline (PBS).
- Add 100  $\mu\text{L}$  of the JC-1 staining solution to each well and incubate for 30 minutes at 37°C in the dark.

- Wash the cells twice with PBS.
- Add 100 µL of PBS to each well.
- Measure fluorescence using a fluorescence microscope or plate reader.
  - Healthy, polarized mitochondria will accumulate JC-1 aggregates, which fluoresce red (Ex/Em ~585/590 nm).
  - Depolarized mitochondria will contain JC-1 monomers, which fluoresce green (Ex/Em ~510/527 nm).
- Calculate the ratio of red to green fluorescence to quantify the change in  $\Delta\Psi_m$ . A decrease in this ratio indicates mitochondrial depolarization.

## Protocol 2: Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

This protocol outlines the use of the Seahorse XF Cell Mito Stress Test to determine key parameters of mitochondrial respiration in 143B cells.

Objective: To measure basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Materials:

- 143B cells
- Seahorse XF Cell Culture Microplates
- Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
- Seahorse XF Calibrant
- Oligomycin (ATP synthase inhibitor)
- FCCP (uncoupling agent)

- Rotenone/Antimycin A (Complex I and III inhibitors)
- Seahorse XF Analyzer

Procedure:

- Seed 143B cells in a Seahorse XF cell culture microplate at an optimal density and allow them to adhere overnight.
- On the day of the assay, replace the culture medium with pre-warmed Seahorse XF base medium and incubate in a non-CO2 incubator for 1 hour.
- Load the Seahorse XF sensor cartridge with oligomycin, FCCP, and a mixture of rotenone and antimycin A into the designated ports.
- Calibrate the sensor cartridge in the Seahorse XF Analyzer.
- Place the cell plate in the analyzer and initiate the assay. The instrument will sequentially inject the compounds and measure the OCR at each stage.
- Analyze the data to determine the key parameters of mitochondrial respiration.

## Protocol 3: Assessment of Apoptosis via Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol details a common flow cytometry-based method to detect and quantify apoptosis and necrosis in 143B cells.

Objective: To distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

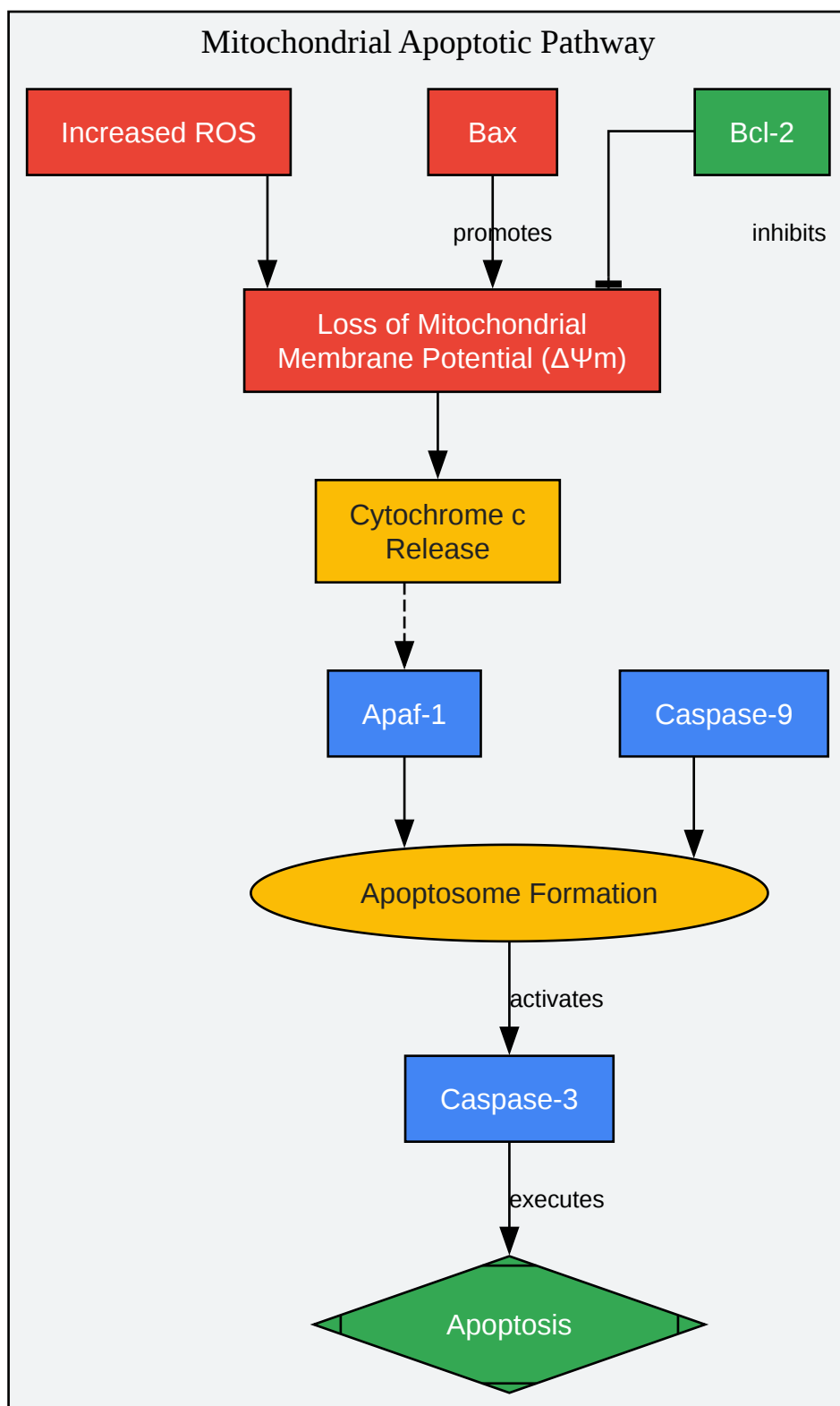
- 143B cells
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- Flow cytometer

#### Procedure:

- Culture and treat 143B cells with the compound of interest.
- Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
- Resuspend the cells in 1X Binding Buffer at a concentration of  $1 \times 10^6$  cells/mL.
- Add 5  $\mu$ L of Annexin V-FITC and 5  $\mu$ L of PI to 100  $\mu$ L of the cell suspension.
- Incubate the cells for 15 minutes at room temperature in the dark.
- Add 400  $\mu$ L of 1X Binding Buffer to each sample.
- Analyze the cells by flow cytometry within 1 hour.
  - Viable cells: Annexin V-FITC negative, PI negative.
  - Early apoptotic cells: Annexin V-FITC positive, PI negative.
  - Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.
  - Necrotic cells: Annexin V-FITC negative, PI positive.

## Visualizations

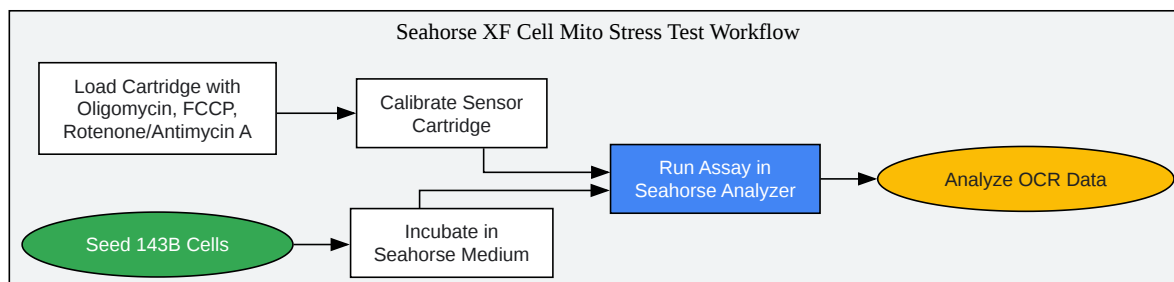
The following diagrams illustrate key pathways and workflows relevant to mitochondrial research using the 143B cell line.



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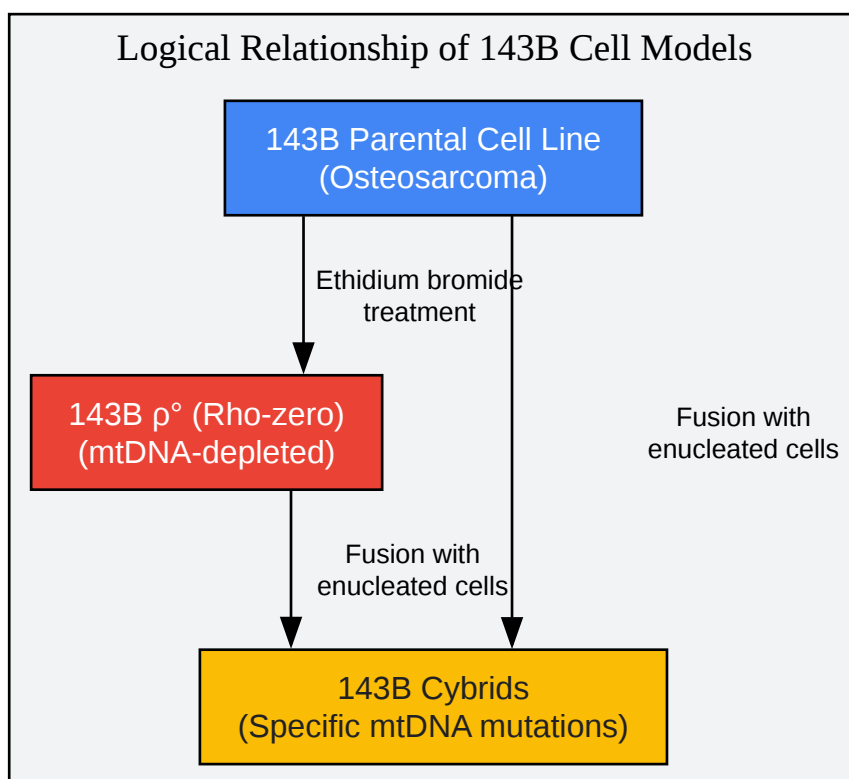
Caption: Mitochondrial apoptotic signaling pathway.





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Caption: Seahorse XF Cell Mito Stress Test workflow.



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Caption: Relationship between 143B cell models.

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